In-Depth Technical Guide: Isolation of 6-Formyl-isoophiopogonanone B from Ophiopogon japonicus
In-Depth Technical Guide: Isolation of 6-Formyl-isoophiopogonanone B from Ophiopogon japonicus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of 6-Formyl-isoophiopogonanone B, a homoisoflavonoid from the fibrous roots of Ophiopogon japonicus. The methodologies outlined are based on established and published research, offering a framework for obtaining this compound for further investigation. Additionally, this guide explores the potential biological activity of related homoisoflavonoids, providing context for future research into the therapeutic applications of 6-Formyl-isoophiopogonanone B.
Data Presentation
Table 1: Isolation and Purification Summary of 6-Formyl-isoophiopogonanone B
| Parameter | Value | Reference |
| Starting Material | Dried fibrous roots of Ophiopogon japonicus | [1][2] |
| Extraction Solvent | 70% Ethanol (B145695) | [1][2] |
| Initial Fractionation | Ethyl Acetate (B1210297) Fraction | [1][2] |
| Pre-separation Method | Silica (B1680970) Gel Column Chromatography (SGCC) | [1][2] |
| Final Purification Method | Recycling High-Speed Counter-Current Chromatography (rHSCCC) | [1][2] |
| Final Yield | 26 mg | [2] |
| Purity | 96.70% | [2] |
Note: The yield is based on the amount obtained from a specific experiment and may vary.
Table 2: Spectroscopic Data for Structural Elucidation of 6-Formyl-isoophiopogonanone B
While the primary literature confirms the structural identification of 6-Formyl-isoophiopogonanone B using High-Resolution Quadrupole-Time-of-Flight Mass Spectrometry (HR-QTOF-MS), ¹H-NMR, and ¹³C-NMR, the specific spectral data has not been made publicly available in the cited publications. Researchers who successfully isolate the compound should perform these analyses to confirm its identity. Typical chemical shift ranges for related homoisoflavonoids are provided for reference.
| Spectroscopic Technique | Expected Observations for Homoisoflavonoids |
| ¹H-NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, methylene (B1212753) protons, and a characteristic aldehyde proton signal (typically downfield, around 9-10 ppm). |
| ¹³C-NMR | Resonances for aromatic carbons, carbonyl carbons, methoxy carbons, and an aldehyde carbon. |
| HR-QTOF-MS | A precise mass-to-charge ratio (m/z) corresponding to the molecular formula of 6-Formyl-isoophiopogonanone B (C₂₀H₁₈O₇), allowing for confirmation of its elemental composition. |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the isolation and purification of 6-Formyl-isoophiopogonanone B from Ophiopogon japonicus.
Preparation of Crude Extract and Fractionation
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Extraction: The dried and powdered fibrous roots of Ophiopogon japonicus are extracted with 70% ethanol using a suitable method such as maceration or reflux.
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Solvent Partitioning: The resulting 70% ethanol extract is concentrated under reduced pressure to obtain a crude residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether followed by ethyl acetate. The ethyl acetate fraction, which is enriched with homoisoflavonoids, is collected and concentrated.
Pre-separation by Silica Gel Column Chromatography (SGCC)
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Column Preparation: A silica gel column is packed using a slurry of silica gel in petroleum ether.
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Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
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Gradient Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate. A typical gradient starts with a high concentration of petroleum ether and gradually increases the proportion of ethyl acetate (e.g., from 50:1 to 2:1, v/v).
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Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired homoisoflavonoid analogues. Fractions with similar TLC profiles are combined.
Final Purification by Recycling High-Speed Counter-Current Chromatography (rHSCCC)
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Solvent System Selection: A suitable two-phase solvent system is selected. For the separation of 6-Formyl-isoophiopogonanone B and its analogues, a system of n-hexane–ethyl acetate–methanol–acetonitrile (B52724)–water has been successfully used. A specific ratio for isolating 6-Formyl-isoophiopogonanone B is n-hexane–ethyl acetate–methanol–acetonitrile–water (3:2:3.5:1:0.5, v/v/v/v/v).
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Equilibration: The rHSCCC instrument is filled with the stationary phase (the upper phase of the solvent system), and the mobile phase (the lower phase) is then pumped through the column at a specific flow rate until hydrodynamic equilibrium is established.
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Sample Injection: The pre-separated fraction from SGCC containing 6-Formyl-isoophiopogonanone B is dissolved in a small volume of the solvent system and injected into the rHSCCC.
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Elution and Recycling: The mobile phase is pumped through the column, and the elution is monitored by a UV detector. The recycling mode is employed to improve the separation of closely eluting compounds.
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Fraction Collection and Analysis: Fractions corresponding to the target peaks are collected. The purity of the isolated 6-Formyl-isoophiopogonanone B is then determined by High-Performance Liquid Chromatography (HPLC).
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
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Chromatographic Conditions:
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Column: C18 column (e.g., 5 µm, 250 mm × 4.6 mm).
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Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35, v/v).
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Flow Rate: 1 mL/min.
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Detection Wavelength: 285 nm.
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Column Temperature: 30 °C.
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Analysis: The purified 6-Formyl-isoophiopogonanone B is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The purity is calculated based on the peak area of the chromatogram.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and analysis of 6-Formyl-isoophiopogonanone B.
Potential Signaling Pathway
While the specific signaling pathway for 6-Formyl-isoophiopogonanone B has not been elucidated, research on other homoisoflavonoids isolated from Ophiopogon japonicus has demonstrated anti-inflammatory effects through the inhibition of the MAPK signaling pathway.[3] The following diagram illustrates a plausible mechanism of action.
Caption: Proposed inhibition of the MAPK signaling pathway by 6-Formyl-isoophiopogonanone B.
Concluding Remarks
This technical guide provides a detailed framework for the isolation of 6-Formyl-isoophiopogonanone B from Ophiopogon japonicus. The protocols described are based on established scientific literature and are intended to be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully understand its therapeutic potential. The proposed involvement in the MAPK signaling pathway, based on the activity of related compounds, offers a promising starting point for such studies.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. The Regulatory Roles of Mitogen-Activated Protein Kinase (MAPK) Pathways in Health and Diabetes: Lessons Learned from the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
